Cas no 1779569-04-8 ((3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II))

(3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) is a highly stable and efficient palladium(II) N-heterocyclic carbene (NHC) complex, designed for demanding cross-coupling reactions. The sterically hindered t-butyl-indenyl ligand and bulky diisopropylphenyl-substituted NHC backbone enhance thermal stability and prevent catalyst decomposition, enabling high turnover numbers in challenging transformations. This complex exhibits excellent activity in C–C and C–N bond-forming reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. Its air- and moisture-tolerant nature simplifies handling, while the well-defined structure ensures reproducibility. Ideal for pharmaceutical and fine chemical synthesis, this catalyst combines robustness with high selectivity, making it a preferred choice for late-stage functionalization and sterically congested substrates.
(3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) structure
1779569-04-8 structure
Product name:(3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II)
CAS No:1779569-04-8
MF:
MW:
CID:5583680

(3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) Chemical and Physical Properties

Names and Identifiers

    • (3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II)
    • CX231
    • Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1-tert-butyl-1H-inden-1-yl)palladium(II)
    • Inchi: 1S/C27H36N2.C13H13.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;/h9-16,18-21H,1-8H3;4-7H,1-3H3;1H;/q-2;-1;;+4/p-1
    • InChI Key: SQLBFOZUHGPWHB-UHFFFAOYSA-M
    • SMILES: [Cl-][Pd+4]12(=[C-2]3N(C4C(=CC=CC=4C(C)C)C(C)C)C=CN3C3C(=CC=CC=3C(C)C)C(C)C)C3C4=CC=CC=C4[C-]1(C(C)(C)C)C2=3

(3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01LRUR-1g
CX231
1779569-04-8
1g
$661.00 2023-12-15
abcr
AB426001-500mg
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II), 98%; .
1779569-04-8 98%
500mg
€413.00 2025-02-20
abcr
AB426001-100mg
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II), 98%; .
1779569-04-8 98%
100mg
€108.00 2025-02-20

Additional information on (3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II)

Introduction to (3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) and Its Recent Applications

Compound with the CAS number 1779569-04-8 is a sophisticated organometallic complex featuring the chemical name (3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II). This compound has garnered significant attention in the field of catalysis and pharmaceutical research due to its unique structural and electronic properties. The intricate arrangement of its ligands, including a t-butyl-substituted indenyl group and a bis(2,6-diisopropylphenyl)imidazol-2-ylidene moiety, contributes to its remarkable catalytic activity and stability. This introduction explores the compound's characteristics, synthesis methods, and recent applications in various scientific domains.

The structural composition of this palladium complex is pivotal in understanding its reactivity and utility. The indenyl ligand, characterized by its rigid bicyclic structure and electron-donating properties, plays a crucial role in stabilizing the palladium center. Additionally, the presence of the t-butyl group enhances the steric bulk around the metal, influencing the complex's coordination chemistry. On the other hand, the bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligand provides further stabilization through its chelating ability and electronic modulation. These features collectively contribute to the compound's high catalytic efficiency in various transformations.

In recent years, this palladium complex has been extensively studied for its applications in cross-coupling reactions, which are fundamental transformations in organic synthesis. Cross-coupling reactions enable the formation of carbon-carbon bonds between different organic fragments, facilitating the construction of complex molecular architectures. The compound has been found to be particularly effective in Suzuki-Miyaura and Heck reactions, where it serves as a highly efficient catalyst. These reactions are widely employed in pharmaceutical synthesis for constructing biaryl structures found in numerous active pharmaceutical ingredients (APIs). The high selectivity and yield obtained with this catalyst underscore its importance in industrial applications.

Moreover, the palladium complex has shown promise in pharmaceutical research as a potential intermediate for drug development. Its ability to facilitate efficient cross-coupling reactions makes it valuable for constructing heterocyclic compounds, which are prevalent in medicinal chemistry. Recent studies have demonstrated its utility in synthesizing novel imidazole derivatives with potential therapeutic properties. These derivatives exhibit various biological activities, including anti-inflammatory and anticancer effects. The compound's role in these syntheses highlights its significance as a tool for drug discovery and development.

The synthesis of (3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) involves a series of carefully controlled steps to ensure high yield and purity. Typically, the synthesis begins with the preparation of the indenyl ligand, which is then reacted with a palladium precursor to form the organometallic complex. The bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligand is introduced subsequently to complete the coordination around the palladium center. Purification techniques such as column chromatography are employed to isolate the desired product from impurities.

The catalytic performance of this complex has been further enhanced by optimizing reaction conditions. Factors such as temperature, solvent choice, and substrate specificity are carefully considered to maximize efficiency. For instance, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used due to their ability to stabilize reactive intermediates and facilitate product formation. Additionally, mild reaction temperatures are preferred to minimize side reactions and improve selectivity.

Recent advancements in computational chemistry have also contributed to a deeper understanding of this compound's reactivity. Density functional theory (DFT) calculations have been employed to model the electronic structure and bonding interactions within the complex. These studies provide insights into how different ligands influence the catalytic mechanism and help predict optimal reaction conditions. Such computational approaches are invaluable for designing new catalysts with enhanced performance characteristics.

The versatility of (3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) extends beyond cross-coupling reactions. It has been explored as a catalyst for other transformations such as hydrogenation and oxidation reactions. In hydrogenation reactions, it facilitates the addition of hydrogen across double or triple bonds with high selectivity. Similarly, in oxidation reactions, it promotes the conversion of alcohols into aldehydes or ketones under mild conditions. These applications highlight its broad utility across different synthetic transformations.

The environmental impact of using palladium catalysts is also an important consideration in their application. While palladium is highly effective as a catalyst, its use raises concerns about metal recovery and waste management. Efforts have been made to develop more sustainable protocols that minimize metal waste and facilitate recycling of catalysts. Techniques such as immobilization on solid supports or use in flow chemistry systems have been explored to address these issues effectively.

In conclusion,(3-1-t-Butyl-indenyl)[1,3-bis(2,6-diisopropylethynylethynle)imino)chloropalladine(Ⅱ)CAS number 1779569—04—8 is a remarkable organometallic complex with significant applications in catalysis and pharmaceutical research。Its unique structural features contribute to its high catalytic efficiency,making it valuable for various synthetic transformations。Recent studies have further expanded its utility,demonstrating its potential as a tool for drug discovery。As research continues,this compound is expected to play an even greater role in advancing chemical synthesis and medicinal chemistry。

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